molecular formula C22H18N2O4S2 B2936859 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide CAS No. 868675-81-4

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide

Cat. No.: B2936859
CAS No.: 868675-81-4
M. Wt: 438.52
InChI Key: YSRMTDLWBVJXPN-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is a complex organic compound that features both benzenesulfonyl and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde.

    Attachment of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.

    Coupling with Propanamide: The final step involves coupling the benzothiazole and benzenesulfonyl intermediates with a propanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzenesulfonyl and benzothiazole moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c25-19-14-15(10-11-17(19)22-24-18-8-4-5-9-20(18)29-22)23-21(26)12-13-30(27,28)16-6-2-1-3-7-16/h1-11,14,25H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMTDLWBVJXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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